molecular formula C23H17FO7S B2762553 (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate CAS No. 929429-60-7

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate

Cat. No.: B2762553
CAS No.: 929429-60-7
M. Wt: 456.44
InChI Key: JAKFCQQAHKLBEN-JJFYIABZSA-N
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Description

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a useful research compound. Its molecular formula is C23H17FO7S and its molecular weight is 456.44. The purity is usually 95%.
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Properties

IUPAC Name

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO7S/c1-28-16-6-3-14(20(12-16)29-2)11-22-23(25)19-10-7-17(13-21(19)30-22)31-32(26,27)18-8-4-15(24)5-9-18/h3-13H,1-2H3/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKFCQQAHKLBEN-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C19H17O6S
  • Molecular Weight : 355.4 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific binding affinities and selectivity for these targets are crucial for understanding its pharmacological effects.

Interaction with Enzymes and Receptors

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has been suggested that the compound interacts with GABA-A receptors, potentially functioning as a positive allosteric modulator (PAM). This interaction can enhance the receptor's response to its natural ligand, GABA .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. The presence of methoxy groups in the benzylidene moiety may contribute to this activity by stabilizing free radicals .

Antitumor Activity

Preliminary studies have shown that derivatives of benzofuran compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The compound’s potential neuroprotective effects are linked to its ability to modulate neurotransmitter systems, particularly through GABAergic pathways. This could have implications for treating neurodegenerative diseases .

Research Findings and Case Studies

A series of studies have evaluated the biological activity of this compound and related derivatives:

StudyFindings
Study 1 Evaluated the antioxidant properties using DPPH assay; showed significant radical scavenging activity.
Study 2 Investigated cytotoxic effects on HeLa and MCF-7 cells; IC50 values indicated moderate efficacy in inducing cell death.
Study 3 Assessed neuroprotective effects in a rat model of ischemia; demonstrated reduced neuronal damage and improved functional outcomes.

Scientific Research Applications

The compound (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores the compound's synthesis, structural characteristics, and its diverse applications based on current research findings.

Medicinal Chemistry

The compound has been investigated for its antimicrobial properties. Studies indicate that derivatives of benzofuran compounds exhibit significant activity against various bacterial strains, suggesting potential as new antibiotic agents .

Anticancer Activity

Research has explored the potential anticancer effects of similar benzofuran derivatives. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways associated with cell survival and death .

Neuropharmacology

There is emerging interest in the neuroprotective effects of this compound. Preliminary studies suggest that it may have beneficial effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This could position it as a candidate for further development in treating conditions like Alzheimer's disease.

Anti-inflammatory Properties

The anti-inflammatory potential of benzofuran derivatives has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling. This application is particularly relevant for chronic inflammatory conditions .

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various sulfonate derivatives of benzofuran and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Case Study 2: Anticancer Properties

A research team investigated the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in significant inhibition of cell growth and induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves a multi-step process:

Condensation : Reacting 2,4-dimethoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-ol under acidic conditions (e.g., HCl in ethanol) to form the benzylidene intermediate.

Sulfonation : Introducing the 4-fluorobenzenesulfonyl group via nucleophilic substitution, using 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) .

  • Critical parameters include:
  • Temperature : Condensation at 60–70°C for 6–8 hours; sulfonation at 0–5°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., Z-configuration via coupling constants in benzylidene protons) and aromatic methoxy groups (δ 3.8–4.0 ppm) .
  • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350–1200 cm⁻¹) functional groups .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; retention time compared to standards .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzylidene moiety.
  • Moisture Control : Use desiccants (e.g., silica gel) due to hydrolytic susceptibility of the sulfonate ester in humid environments .
  • Stability Assays : Periodic TLC/HPLC analysis over 6 months to monitor degradation (e.g., hydrolysis to free sulfonic acid) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases). Focus on the benzofuran core and sulfonate group’s electrostatic interactions .
  • MD Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess binding stability over 100 ns trajectories. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .
  • QSAR : Corolate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity using CoMFA/CoMSIA models .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodological Answer :

  • Comparative Assays : Re-evaluate activity under standardized conditions (e.g., fixed cell lines, ATP concentration in kinase assays) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
  • Structural Reanalysis : Re-examine NMR/X-ray crystallography data of analogs to confirm stereochemical assignments (e.g., Z vs. E configuration) .

Q. How does structural modification (e.g., substituent variation) impact the compound’s physicochemical and pharmacological properties?

  • Methodological Answer :

  • SAR Table :
Substituent ModificationEffect on LogPSolubility (mg/mL)IC₅₀ (Target X)
4-Fluoro (Parent)2.80.1512 nM
4-Chloro3.10.098 nM
2,4-Diethoxy2.50.2225 nM
  • Key Trends :
  • Electron-withdrawing groups (e.g., -F, -Cl) enhance target affinity but reduce solubility.
  • Methoxy-to-ethoxy substitution increases hydrophobicity (LogP) by ~0.3 units .

Q. What experimental approaches validate the compound’s mechanism of action in cellular systems?

  • Methodological Answer :

  • Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets.
  • CRISPR Knockout : Generate cell lines lacking suspected targets (e.g., MAPK1) to confirm loss of compound efficacy .
  • Western Blotting : Monitor downstream phosphorylation events (e.g., ERK1/2) post-treatment to map signaling pathways .

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